molecular formula C7H16Cl2N2 B6159218 (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195782-64-9

(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B6159218
CAS No.: 1195782-64-9
M. Wt: 199.1
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Description

(1R,4R)-2-ethyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic compound featuring a nitrogen atom in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves a multi-step process. One common method is the epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters. This process includes:

  • Epimerization: Under basic conditions, the (2S,4R)-4-aminoproline methyl esters undergo epimerization to form the (2R)-epimer.

  • Intramolecular Aminolysis: The (2R)-epimer then undergoes intramolecular aminolysis to form the bridged lactam intermediates.

  • Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to yield the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process also involves rigorous purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the role of bicyclic structures in biological systems.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

  • (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Uniqueness: (1R,4R)-2-ethyl-2,5-diazabicyclo[221]heptane dihydrochloride is unique due to its specific structural features, such as the presence of an ethyl group at the 2-position

Properties

CAS No.

1195782-64-9

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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